molecular formula C15H18N2O2S2 B2950457 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 898407-46-0

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2950457
CAS No.: 898407-46-0
M. Wt: 322.44
InChI Key: MFFGPERTRZYETK-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a hybrid structure incorporating indoline and thiophene moieties linked via an ethyl bridge. The methanesulfonamide group (-SO₂NH₂CH₃) is a critical pharmacophore, often associated with enhanced solubility and bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-21(18,19)16-11-14(15-7-4-10-20-15)17-9-8-12-5-2-3-6-13(12)17/h2-7,10,14,16H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFGPERTRZYETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Thiophene-Containing Sulfonamides
  • N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide (RS17053) Structure: Shares a thiophene-like aromatic system (indole) linked to an ethyl-sulfonamide group. Key Difference: Lacks the indoline moiety and includes a chloro-substituted indole, which may alter receptor binding kinetics .
  • N-(4-Formylphenyl)methanesulfonamide Structure: Simplifies the core to a benzene ring with a formyl group, retaining the methanesulfonamide group.
Indoline-Containing Compounds
  • Silodosin (KMD3213)

    • Structure : Features an indoline-7-carboxamide core with a trifluoroethoxy group.
    • Key Difference : The carboxamide group and trifluoroethoxy substituent enhance selectivity for α₁A-adrenergic receptors, unlike the sulfonamide group in the target compound .
  • A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)

    • Structure : Combines methanesulfonamide with a tetrahydronaphthalen-imidazole system.
    • Key Difference : The imidazole and naphthalene groups confer distinct adrenergic receptor agonism, contrasting with the indoline-thiophene synergy in the target compound .

Functional Analogues

  • Piperazinyl Quinolones with Thiophene Substituents Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. Key Feature: The thiophene moiety enhances antibacterial activity against Gram-positive pathogens. The target compound’s indoline group may similarly modulate bioactivity but via different mechanisms (e.g., enzyme inhibition vs. receptor binding) .

Comparative Physicochemical Properties

Property Target Compound N-(4-Formylphenyl)methanesulfonamide A61603
Molecular Weight ~375 g/mol (estimated) 199.22 g/mol 356.84 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.2 ~1.5
Hydrogen Bond Donors 2 (NH in sulfonamide) 2 3
Hydrogen Bond Acceptors 5 (SO₂, NH, thiophene S) 3 6

Notes:

  • The target compound’s higher molecular weight and lipophilicity (due to indoline and thiophene) suggest improved membrane permeability compared to simpler sulfonamides.
  • The sulfur atom in thiophene may contribute to metabolic stability via resistance to oxidative degradation .

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